molecular formula C8H5BrN2O B11797172 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B11797172
M. Wt: 225.04 g/mol
InChI Key: CXZJORQGBPDWGM-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS 1368231-60-0) is a high-value brominated and formylated heteroaromatic building block essential in medicinal chemistry and drug discovery research . This compound features a multifunctional molecular scaffold, integrating a reactive aldehyde group at the 2-position and a bromine substituent at the 5-position on the 1H-pyrrolo[2,3-b]pyridine core . This structure makes it a versatile precursor for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) using the bromine handle, and through nucleophilic addition or condensation reactions at the aldehyde group . The 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold is a privileged structure in the design of biologically active compounds, and derivatives based on this core are frequently investigated as potent inhibitors of various kinases and other therapeutic targets . Researchers utilize this specific building block in the synthesis of novel small molecules for probing disease mechanisms and developing potential treatments for various conditions, including cancers and other disorders mediated by specific protein kinases . The compound has a molecular formula of C8H5BrN2O and a molecular weight of 225.04 . It is supplied as a solid and should be stored according to the provided safety data sheet. This product is intended for research and development purposes only and is not classified as a drug, food, or cosmetic. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-4H,(H,10,11)

InChI Key

CXZJORQGBPDWGM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by formylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

Scientific Research Applications

1.1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, exhibit potent inhibitory effects on FGFRs, which are critical in the pathogenesis of several cancers. A study demonstrated that certain derivatives showed IC50 values in the low nanomolar range against FGFR1, FGFR2, and FGFR3, with implications for breast cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

1.2. Human Neutrophil Elastase (HNE) Inhibition

Another significant application of this compound is its role as an inhibitor of human neutrophil elastase, an enzyme implicated in various inflammatory diseases. Modifications to the pyrrolo[2,3-b]pyridine scaffold have led to compounds with IC50 values ranging from 15 to 51 nM, showcasing their potential as therapeutic agents for respiratory diseases . The interaction of these compounds with the enzyme's active site has been explored through molecular docking studies, revealing favorable geometries for enzyme inhibition.

1.3. SGK-1 Kinase Modulation

This compound also shows promise in modulating SGK-1 kinase activity. This kinase is involved in electrolyte balance and cell proliferation processes that are critical in renal and cardiovascular diseases. Compounds derived from this scaffold have been proposed for therapeutic interventions targeting SGK-1 activity .

Synthesis and Derivative Development

The synthesis of this compound typically involves Fischer cyclization methods that allow for the introduction of various substituents at different positions on the pyrrole ring. This flexibility enables the development of a library of derivatives that can be screened for biological activity .

Table 1: Summary of Biological Activities

CompoundTargetIC50 (nM)Application
5-Bromo-1H-pyrrolo[2,3-b]pyridine derivativeFGFRs7 - 712Cancer therapy
5-Bromo-1H-pyrrolo[2,3-b]pyridine derivativeHNE15 - 51Anti-inflammatory
5-Bromo-1H-pyrrolo[2,3-b]pyridine derivativeSGK-1Not specifiedRenal disease treatment

Case Studies

Case Study: FGFR Inhibition in Breast Cancer

In a comprehensive study on breast cancer cells (4T1), a specific derivative of 5-bromo-1H-pyrrolo[2,3-b]pyridine was shown to significantly inhibit cell migration and invasion while inducing apoptosis. This highlights the compound's potential as a lead structure for developing targeted therapies against tumors characterized by aberrant FGFR signaling .

Case Study: Inhibition of Human Neutrophil Elastase

A series of derivatives were synthesized and evaluated for their ability to inhibit HNE activity. The most potent inhibitors were found to retain activity despite modifications at specific positions on the pyrrolo ring, suggesting that strategic substitution can enhance inhibitory potency while maintaining favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
  • CAS No.: 1368231-60-0
  • Molecular Formula : C₈H₅BrN₂O
  • Molecular Weight : 225.04 g/mol
  • Structure : Features a pyrrolo[2,3-b]pyridine core with a bromine substituent at position 5 and a formyl group (-CHO) at position 2 .

Key Properties :

  • Synthesis : Typically synthesized via bromination and formylation of pyrrolo[2,3-b]pyridine derivatives. highlights a two-step one-pot method for precursor synthesis .
  • Applications : Serves as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents .

Structural Analogues and Substituent Effects

The following table compares This compound with structurally related compounds, focusing on substituent positions, synthesis routes, and biological relevance:

Compound Name CAS No. Substituents Molecular Formula Key Properties/Applications References
This compound 1368231-60-0 Br (C5), CHO (C2) C₈H₅BrN₂O Anticancer precursor; used in Pt(II) complexes with IC₅₀ values ≤2.5 µM
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Not reported Br (C5), CHO (C3) C₈H₅BrN₂O Synthesized via Vilsmeier-Haack reaction; intermediate for Suzuki couplings
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Not reported Br (C5), phenylethynyl (C3) C₁₅H₉BrN₂ Enhanced π-conjugation for optoelectronic applications; 51% yield via Sonogashira coupling
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde 1207626-51-4 Br (C5), CHO (C3), tosyl (N1) C₁₅H₁₁BrN₂O₃S Improved solubility for cross-coupling reactions (e.g., Suzuki-Miyaura)
3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 1190317-92-0 Br (C3), CHO (C5) C₈H₅BrN₂O Isomeric analogue; potential for divergent reactivity in nucleophilic substitutions
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine 951626-91-8 Br (C5), Cl (C3) C₇H₄BrClN₂ Dual halogenation enhances electrophilicity; used in cross-coupling reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one 183208-34-6 Br (C5), ketone (C2) C₇H₅BrN₂O Lactam derivative; reduced electrophilicity compared to aldehyde

Key Differences and Trends

Substituent Position and Reactivity :
  • C2 vs. C3 Carbaldehydes : The position of the formyl group (C2 vs. C3) significantly impacts reactivity. For example, C2-carbaldehydes (e.g., the title compound) are more sterically accessible for nucleophilic additions, whereas C3-carbaldehydes (e.g., compound 9 in ) favor electrophilic aromatic substitutions .
  • Halogen Effects : Bromine at C5 enhances stability and directs cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine at C3 (as in 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine) increases electrophilicity for SNAr reactions .

Biological Activity

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H5BrN2O
  • Molecular Weight : 225.04 g/mol
  • CAS Number : 757978-33-9
  • Appearance : Colorless or light yellow solid

The primary biological activity of this compound is attributed to its interaction with the Fibroblast Growth Factor Receptor (FGFR) . The compound inhibits FGFR activity by preventing autophosphorylation and subsequent activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This inhibition leads to significant cellular effects, including:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit the proliferation of breast cancer cells (e.g., 4T1 cells) and induce apoptosis.
  • Impact on Gene Expression : By modulating transcription factors, it alters gene expression related to cell survival and proliferation.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Activity Effect Reference
FGFR InhibitionIC50 values for FGFR1, FGFR2, FGFR3 (7, 9, 25 nM)
Cancer Cell Proliferation InhibitionInduces apoptosis in breast cancer 4T1 cells
Migration and InvasionSignificantly inhibited in vitro

Case Studies

  • In Vitro Studies on Breast Cancer Cells :
    • A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells (4T1). The mechanism involved the induction of apoptosis through FGFR inhibition, highlighting its potential as a therapeutic agent for breast cancer treatment.
  • Cytotoxicity Against Human Cancer Cell Lines :
    • The compound was evaluated alongside platinum-based drugs and exhibited cytotoxic effects against osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP) human cancer cell lines. Notably, it outperformed cisplatin in certain assays, indicating a promising alternative for cancer therapy .

Biochemical Interactions

This compound interacts with various enzymes and proteins, influencing their activity. It has been observed to affect kinase activity, potentially serving as an inhibitor for specific kinases involved in tumorigenesis.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via bromination of pyrrolo[2,3-b]pyridine precursors. Key methods include:

  • Bromination : Use of N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C for regioselective bromination at the 5-position .
  • Formylation : Vilsmeier-Haack formylation (POCl3/DMF) introduces the aldehyde group at the 2-position. Yield optimization requires anhydrous conditions and controlled stoichiometry to minimize over-oxidation .
    Data Table :
StepReagentsSolventTemp (°C)Yield (%)
BrominationNBSDMF2575–85
FormylationPOCl3, DMFDCM0→RT60–70

Advanced Reaction Design

Q. Q2. How can Suzuki-Miyaura coupling be applied to functionalize the 5-bromo position, and what challenges arise in maintaining aldehyde reactivity?

A2. The bromine atom at C5 enables cross-coupling with boronic acids (Pd(PPh3)4, K2CO3, toluene/EtOH). Key considerations:

  • Protection of Aldehyde : The aldehyde group is prone to oxidation or nucleophilic attack. Use of temporary protecting groups (e.g., acetals) is recommended during coupling .
  • Catalyst Selection : Pd(PPh3)4 or Pd(dppf)Cl2 at 80–100°C ensures efficient coupling without dehalogenation side reactions. Post-coupling deprotection (e.g., HCl/MeOH) restores the aldehyde .

Mechanistic Insights and Data Contradictions

Q. Q3. Discrepancies in reported biological activities of pyrrolopyridine derivatives: How should researchers validate target engagement?

A3. Contradictions often stem from:

  • Covalent Binding : The aldehyde group forms Schiff bases with lysine residues, but off-target effects may occur. Use LC-MS/MS to confirm adduct formation with intended proteins .
  • Solubility Artifacts : Poor aqueous solubility (logP ~2.5) can skew bioactivity assays. Include DMSO controls and validate results via orthogonal methods (e.g., SPR, ITC) .

Structural Characterization Challenges

Q. Q4. What crystallographic strategies resolve ambiguities in the aldehyde group’s conformation during X-ray refinement?

A4. The aldehyde’s electron density is often diffuse due to rotational flexibility. Mitigation strategies:

  • Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K).
  • SHELX Constraints : Use DFIX and FLAT restraints in SHELXL to refine the aldehyde geometry without overfitting .
    Example : A 1.8 Å resolution structure of a related aldehyde-substituted pyrrolopyridine required FLAT restraints for the C=O group .

Advanced Applications in Medicinal Chemistry

Q. Q5. How does this compound serve as a warhead in covalent kinase inhibitors?

A5. The aldehyde acts as an electrophilic warhead, targeting catalytic lysines (e.g., in BTK or EGFR kinases).

  • Reactivity Tuning : Substituents at C3/C7 modulate electrophilicity. Electron-withdrawing groups (e.g., nitro) enhance reactivity .
  • Selectivity Profiling : Competitive ABPP (activity-based protein profiling) with aldehyde probes identifies off-targets in proteome-wide screens .

Computational Modeling

Q. Q6. Which QM/MM methods best predict the aldehyde’s reactivity in nucleophilic environments?

A6. Hybrid DFT (e.g., B3LYP/6-31G*) coupled with MD simulations accurately models:

  • Hydration Effects : Explicit solvent models (TIP3P) account for water-mediated nucleophilic attack.
  • Transition States : IRC calculations validate the energy barrier for Schiff base formation .

Handling Stability and Storage

Q. Q7. Why does this compound degrade under long-term storage, and how can this be mitigated?

A7. Degradation pathways include:

  • Aldehyde Oxidation : Air exposure converts the aldehyde to carboxylic acid. Store under argon at −20°C with desiccants.
  • Light-Induced Bromine Loss : Amber vials and low-temperature storage reduce photolytic debromination .

Analytical Method Development

Q. Q8. What HPLC-MS conditions separate aldehyde derivatives from byproducts?

A8. Use:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in H2O/MeCN (gradient: 5→95% MeCN over 10 min).
  • MS Detection : ESI+ mode for [M+H]+ at m/z 241.04 (C8H5BrN2O2) .

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